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Compound of Interest

Compound Name: Ethyl cyclobut-1-ene-1-carboxylate

Cat. No.: B3420279

Disclaimer: Extensive searches for experimental spectroscopic data (*H NMR, 3C NMR, IR,
and Mass Spectrometry) for Ethyl cyclobut-1-ene-1-carboxylate did not yield specific results
within publicly available databases and scientific literature. The requested compound is a
specific isomer whose detailed characterization does not appear to be widely documented.

However, abundant spectroscopic data is available for the closely related saturated analog,
Ethyl cyclobutanecarboxylate. This guide presents a comprehensive overview of the
spectroscopic data and analytical protocols for this related compound, which can serve as a
valuable reference for researchers in drug development and organic synthesis.

Spectroscopic Data for Ethyl
cyclobutanecarboxylate

The following tables summarize the key spectroscopic data for Ethyl cyclobutanecarboxylate,
the saturated analog of the requested compound. This information provides a foundational
understanding of the spectral characteristics of a similar molecular scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
4,12 Quartet 2H -O-CH2-CHs
2.95 Quintet 1H -CH-C=0
2.20-1.80 Multiplet 6H Cyclobutane ring
protons
1.25 Triplet 3H -O-CH2-CHs
13C NMR Data
Chemical Shift (8) ppm Assighment
175.5 C=0
60.2 -O-CH2-CHs
35.5 -CH-C=0
25.0 Cyclobutane ring CH:z
18.5 Cyclobutane ring CH:z
14.3 -O-CH2-CHs

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

2978 Strong C-H stretch (alkane)
1735 Strong C=0 stretch (ester)
1178 Strong C-O stretch (ester)

Mass Spectrometry (MS)
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miz Relative Intensity Assighment

128 Moderate [M]* (Molecular lon)
100 Moderate [M - Cz2Ha4]*

83 Strong [M - OC2Hs]*

55 Very Strong [CaH7]*

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of the
target molecule, Ethyl cyclobut-1-ene-1-carboxylate, are not available. However, the
following are general methodologies for the spectroscopic analysis of related small organic
molecules, which would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCls,
0.5-0.7 mL) in a standard 5 mm NMR tube. *H and 3C NMR spectra are recorded on a
spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in
parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a
liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively,
an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically
recorded over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EIl)
source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS)
for separation and purification. The molecules are ionized by a high-energy electron beam, and
the resulting fragments are separated based on their mass-to-charge ratio (m/z).
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Data for Ethyl cyclobut-1-ene-1-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3420279#spectroscopic-data-for-ethyl-cyclobut-1-
ene-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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